molecular formula C17H9BrN2O4 B303128 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione

5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione

Cat. No. B303128
M. Wt: 385.2 g/mol
InChI Key: SWOINTZTAGVBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione, also known as BRD4 inhibitor, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione inhibitor exerts its pharmacological effects by selectively binding to the bromodomain of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione, thereby inhibiting its activity. The bromodomain is a conserved protein domain that recognizes acetylated lysine residues on histones, leading to the recruitment of other chromatin-modifying proteins and the regulation of gene expression. By inhibiting the bromodomain, 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione inhibitor can disrupt the interaction between 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione and chromatin, leading to the suppression of gene expression.
Biochemical and Physiological Effects:
5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione inhibitor has been shown to have various biochemical and physiological effects, including the suppression of tumor growth, inflammation, and immune response. It has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA damage response. In addition, 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione inhibitor has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione inhibitor has several advantages for lab experiments, including its high potency and selectivity, as well as its well-characterized mechanism of action. However, it also has some limitations, including its low solubility and stability, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the development of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione inhibitor, including the optimization of its pharmacokinetic properties, the identification of new therapeutic targets, and the development of combination therapies. In addition, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione inhibitor and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

The synthesis of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione inhibitor involves several steps, including the reaction of 4-bromo-2-hydroxybenzaldehyde with 2-aminobenzoic acid to form 6-bromo-4-hydroxy-2-(2-carboxyphenyl)benzoxazole. This intermediate is then reacted with methyl anthranilate to form 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione. The final product is obtained after purification and characterization.

Scientific Research Applications

5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione, a protein that plays a crucial role in the regulation of gene expression. By inhibiting 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione, 5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione inhibitor can modulate the expression of various genes, leading to the suppression of tumor growth, inflammation, and other disease-related processes.

properties

Product Name

5-(6-bromo-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione

Molecular Formula

C17H9BrN2O4

Molecular Weight

385.2 g/mol

IUPAC Name

5-(6-bromo-4-oxo-3,1-benzoxazin-2-yl)-2-methylisoindole-1,3-dione

InChI

InChI=1S/C17H9BrN2O4/c1-20-15(21)10-4-2-8(6-11(10)16(20)22)14-19-13-5-3-9(18)7-12(13)17(23)24-14/h2-7H,1H3

InChI Key

SWOINTZTAGVBAW-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=O)O3

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=C(C=C4)Br)C(=O)O3

Origin of Product

United States

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